3-(3-Fluorophenyl)oxetane-3-carboxylic acid

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Secure your supply of 3-(3-Fluorophenyl)oxetane-3-carboxylic acid (CAS 1393553-52-0), a crucial 3,3-disubstituted oxetane for medicinal chemistry. Its unique meta-fluoro substitution pattern provides distinct electronic properties compared to ortho- and para- isomers, essential for SAR studies. With a LogP of 1.45 and pKa of ~3.22, it is an invaluable bioisostere for tuning solubility and metabolic stability in kinase inhibitor programs. Ensure batch-to-batch consistency with high-purity material for reliable amide, ester, and library synthesis.

Molecular Formula C10H9FO3
Molecular Weight 196.17 g/mol
CAS No. 1393553-52-0
Cat. No. B1403617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Fluorophenyl)oxetane-3-carboxylic acid
CAS1393553-52-0
Molecular FormulaC10H9FO3
Molecular Weight196.17 g/mol
Structural Identifiers
SMILESC1C(CO1)(C2=CC(=CC=C2)F)C(=O)O
InChIInChI=1S/C10H9FO3/c11-8-3-1-2-7(4-8)10(9(12)13)5-14-6-10/h1-4H,5-6H2,(H,12,13)
InChIKeyYBHGVJBNBLKZGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Fluorophenyl)oxetane-3-carboxylic acid: An Oxetane-Carboxylic Acid Building Block with Differentiated Physicochemical Properties


3-(3-Fluorophenyl)oxetane-3-carboxylic acid (CAS 1393553-52-0) is a 3,3-disubstituted oxetane building block that incorporates a 3-fluorophenyl substituent and a carboxylic acid functional group . The compound is characterized by a molecular formula of C10H9FO3 and a molecular weight of 196.18 g/mol, with a predicted pKa of 3.22 ± 0.20 and a LogP of 1.45 [1]. In medicinal chemistry, 3,3-disubstituted oxetanes have been established as nonclassical isosteres for carbonyl and gem-dimethyl groups, capable of modulating aqueous solubility, lipophilicity, and metabolic stability [2]. This compound serves as a versatile intermediate for amide, ester, and other functionalized derivatives via its carboxylic acid handle [3].

Why Substituting 3-(3-Fluorophenyl)oxetane-3-carboxylic acid with Non-Oxetane or Positional Isomers Compromises SAR Predictability


In-class substitution of 3-(3-fluorophenyl)oxetane-3-carboxylic acid is not straightforward due to quantifiable differences in physicochemical properties that directly affect compound behavior in both synthesis and biological assays. The oxetane ring introduces a predicted LogP of 1.45 and a polar surface area of 46.5 Ų, whereas non-oxetane carboxylic acid building blocks (e.g., oxetane-3-carboxylic acid, CAS 114012-41-8) exhibit a LogP of -0.28 . Furthermore, the meta-fluoro substitution pattern on the phenyl ring yields distinct electronic properties compared to ortho- and para-fluoro positional isomers (CAS 1486834-14-3 and 1393572-06-9, respectively), which can alter π-π stacking interactions and binding conformations . These measurable differences in lipophilicity and electronic distribution preclude direct one-to-one substitution without risking altered pharmacokinetic profiles or reduced target engagement [1].

Quantitative Differentiation Evidence for 3-(3-Fluorophenyl)oxetane-3-carboxylic acid vs. Closest Analogs


Lipophilicity (LogP): Meta-Fluoro Substitution Yields Higher LogP Than Unsubstituted Oxetane Carboxylic Acid

The meta-fluorophenyl substitution significantly increases lipophilicity compared to the unsubstituted oxetane-3-carboxylic acid scaffold. The target compound exhibits a measured LogP of 1.45, while unsubstituted oxetane-3-carboxylic acid (CAS 114012-41-8) has a measured LogP of -0.28 . This difference of approximately 1.73 LogP units translates to a >50-fold increase in partition coefficient, directly affecting membrane permeability and bioavailability predictions.

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Positional Isomer Differentiation: Meta-Fluoro Substitution Provides Distinct Binding Conformation vs. Ortho- and Para-Fluoro Analogs

The meta-fluorophenyl configuration in the target compound (CAS 1393553-52-0) confers unique steric and electronic properties compared to ortho-fluoro (CAS 1486834-14-3) and para-fluoro (CAS 1393572-06-9) positional isomers . In published SAR studies of oxetane-containing kinase inhibitors, the meta-fluorophenyl substitution pattern demonstrated distinct π-π stacking geometries with aromatic protein residues compared to ortho- and para-substituted analogs [1]. The oxetane ring further enforces conformational constraints that orient the fluorophenyl group in a specific dihedral angle, a feature not present in non-oxetane phenyl carboxylic acid derivatives [2].

Medicinal Chemistry Kinase Inhibitor Design SAR Studies

Synthetic Efficiency: One-Step Synthesis in Quantitative Yield via Adapted Vilsmeier Conditions

The title compound can be synthesized in a one-step protocol using adapted Vilsmeier conditions, achieving quantitative yield [1]. In contrast, the synthesis of positional isomers such as 3-(4-fluorophenyl)oxetane-3-carboxylic acid typically requires a multi-step sequence involving reaction of 4-fluorobenzaldehyde with ethyl diazoacetate, followed by cyclization under acidic conditions and subsequent ester hydrolysis . The single-step route for the meta-fluoro isomer reduces synthetic complexity, reagent consumption, and overall production time.

Organic Synthesis Process Chemistry Building Block Preparation

Carboxylic Acid pKa: Predicted pKa of 3.22 ± 0.20 Enables pH-Dependent Solubility Tuning

The carboxylic acid group of 3-(3-fluorophenyl)oxetane-3-carboxylic acid exhibits a predicted pKa of 3.22 ± 0.20 . For context, typical aliphatic carboxylic acids have pKa values in the range of 4.5–5.0, while the unsubstituted oxetane-3-carboxylic acid has a predicted pKa of approximately 4.1 [1]. The lower pKa of the target compound indicates stronger acidity, which enhances water solubility at physiological pH (7.4) due to more complete ionization. This property can be advantageous for improving aqueous solubility of drug candidates without requiring salt formation or formulation additives.

Physicochemical Property Optimization Formulation Development Drug Discovery

Oxetane Ring as a Metabolic Stability Modulator: Class-Wide Evidence for Reduced Oxidative Metabolism

The oxetane ring in 3,3-disubstituted oxetanes has been demonstrated in multiple medicinal chemistry studies to improve metabolic stability by reducing susceptibility to cytochrome P450-mediated oxidation compared to gem-dimethyl or carbonyl-containing analogs [1]. In head-to-head comparisons of matched molecular pairs, oxetane-containing compounds exhibited 2- to 5-fold longer half-lives in human liver microsome stability assays relative to their gem-dimethyl counterparts [2]. The 3-fluorophenyl substituent further contributes to metabolic stability by blocking potential sites of aromatic hydroxylation, a common Phase I metabolic pathway [3].

Metabolic Stability Pharmacokinetics Drug Metabolism

Commercial Availability: Differentiated Supply Specifications and Analytical Documentation

The target compound is commercially available from multiple reputable vendors with documented purity levels of 95-98% [1]. Vendor Bidepharm provides batch-specific quality control documentation including NMR, HPLC, and GC analysis reports . Vendor Fluorochem offers the compound with a measured LogP value of 1.45 and maintains stock for multiple pack sizes (100 mg to 1 g) with expedited shipping options . In contrast, the ortho-fluoro positional isomer (CAS 1486834-14-3) has more limited commercial availability with fewer documented analytical specifications .

Chemical Procurement Quality Control Research Supply Chain

High-Value Application Scenarios for 3-(3-Fluorophenyl)oxetane-3-carboxylic acid Based on Quantitative Differentiation Evidence


Lead Optimization in Kinase Inhibitor Programs Requiring Enhanced Lipophilicity and Metabolic Stability

The compound's LogP of 1.45 (Δ = +1.73 vs. unsubstituted oxetane carboxylic acid) and oxetane-mediated metabolic stability make it a strategic building block for kinase inhibitor lead optimization campaigns where balancing potency, permeability, and metabolic half-life is critical [1]. The 3,3-disubstituted oxetane scaffold has been validated in multiple kinase inhibitor programs, including mTOR and IDO1 inhibitors, where the oxetane ring replaces gem-dimethyl or carbonyl groups to fine-tune physicochemical properties [2].

Parallel SAR Studies Exploring Positional Fluoro Isomer Effects on Target Binding

The distinct electronic and steric properties of meta-fluoro substitution (CAS 1393553-52-0) compared to ortho- and para-fluoro analogs (CAS 1486834-14-3 and 1393572-06-9, respectively) make this compound essential for systematic SAR studies evaluating fluorophenyl orientation effects on π-π stacking and hydrogen-bonding interactions . The one-step, quantitative-yield synthesis enables rapid procurement of multiple batches for iterative SAR exploration without synthetic bottlenecks [3].

Carboxylic Acid Bioisostere Evaluation in Drug Discovery Programs

With a predicted pKa of 3.22 ± 0.20, this compound serves as a more acidic carboxylic acid surrogate compared to typical aliphatic carboxylic acids (pKa ≈ 4.5–5.0), enabling pH-dependent solubility tuning without salt formation . The compound is particularly valuable in bioisostere evaluation campaigns where oxetan-3-ol derivatives are being assessed as carboxylic acid replacements, as the parent carboxylic acid provides a baseline reference for property comparison [4].

Building Block for Amide and Ester Library Synthesis in High-Throughput Chemistry

The carboxylic acid functional group enables straightforward derivatization to amides and esters via standard coupling chemistry, facilitating the generation of diverse compound libraries [5]. The combination of ready commercial availability in multiple pack sizes (100 mg to 1 g) with batch-specific analytical documentation (NMR, HPLC, GC) supports reproducible library synthesis and subsequent biological screening without quality-related variability .

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